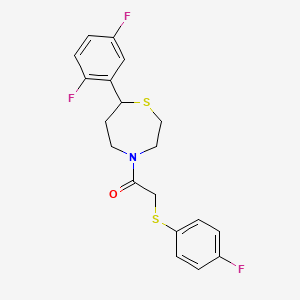
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone” is a complex organic molecule. It contains several functional groups, including a thiazepan ring, a ketone group, and multiple fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The difluorophenyl groups are likely to contribute to the compound’s polarity, and the thiazepan ring could add steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, steric bulk, and the presence of functional groups .Aplicaciones Científicas De Investigación
Fluorination Impact on Photostability and Spectroscopic Properties
Fluorinated compounds, such as fluorinated benzophenones and xanthones, have been studied for their enhanced photostability and improved spectroscopic properties. The introduction of fluorine atoms can substantially enhance the fluorescence efficiency and photostability of these compounds, making them suitable for applications in fluorescent probes and imaging agents. The method described by Woydziak et al. (2012) allows for the scalable synthesis of fluorinated analogs, potentially including structures similar to the compound , which could be applied in the development of novel fluorescent materials with tunable properties (Woydziak, Fu, & Peterson, 2012).
Synthesis and Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives have been explored for their antimicrobial and antifungal activities. For instance, Mahmoud et al. (2021) synthesized novel thiazole derivatives demonstrating significant antitumor activities against MCF-7 tumor cells. This suggests that the thiazole moiety in the compound of interest could confer potential for exploration as an anti-cancer agent, highlighting its relevance in medicinal chemistry and oncology research (Mahmoud et al., 2021).
Application in Synthesis of Enantioselective Compounds
The synthesis of enantioselective compounds is crucial for drug development, as the chirality of a drug molecule can significantly affect its biological activity. Research on compounds such as (S)-(-)-1-(4-Fluorophenyl)ethanol highlights the importance of fluorinated compounds in enantioselective synthesis. This area of research is relevant for the development of chirally pure pharmaceuticals, suggesting potential applications of the compound in facilitating the synthesis of enantioselective drugs (ChemChemTech, 2022).
Potential in Material Science and Electronics
Thiophene derivatives, closely related to thiazole compounds, have been recognized for their applications in material science, particularly in organic electronics such as thin-film transistors and organic light-emitting transistors (OLETs). The synthesis and structural characterization of thiophene-containing compounds have laid the groundwork for developing materials with improved electronic properties. The compound , with its thiazole and fluorophenyl groups, may similarly find applications in the design and development of novel materials for electronic applications (Nagaraju et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS2/c20-13-1-4-15(5-2-13)26-12-19(24)23-8-7-18(25-10-9-23)16-11-14(21)3-6-17(16)22/h1-6,11,18H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUNORXXHFTGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2755780.png)
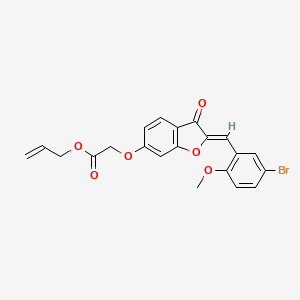
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2755787.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride](/img/structure/B2755788.png)
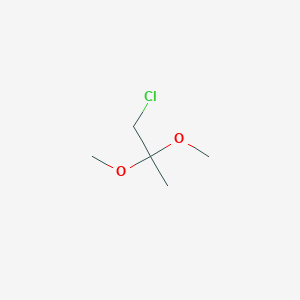
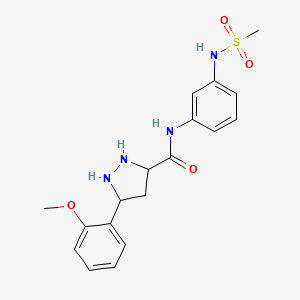
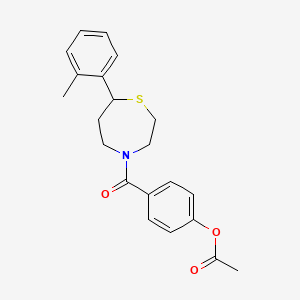
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)
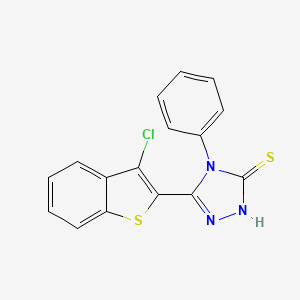
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)
![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)
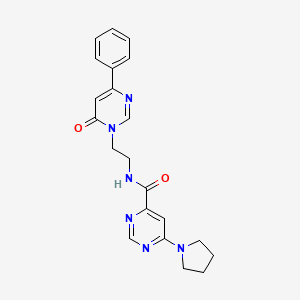
![5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2755803.png)